molecular formula C17H17NO3 B12487264 3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one

3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one

Cat. No.: B12487264
M. Wt: 283.32 g/mol
InChI Key: CAFWLMUFXVMLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group and a phenylmethyl group attached to an isoindolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the use of a Friedel-Crafts acylation reaction followed by a series of reduction and substitution reactions . The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

3-methoxy-2-[(4-methoxyphenyl)methyl]-3H-isoindol-1-one

InChI

InChI=1S/C17H17NO3/c1-20-13-9-7-12(8-10-13)11-18-16(19)14-5-3-4-6-15(14)17(18)21-2/h3-10,17H,11H2,1-2H3

InChI Key

CAFWLMUFXVMLDA-UHFFFAOYSA-N

Canonical SMILES

COC1C2=CC=CC=C2C(=O)N1CC3=CC=C(C=C3)OC

solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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